An In-depth Technical Guide to 8-Fluoro-2-tetralone: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 8-Fluoro-2-tetralone: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 8-Fluoro-2-tetralone, with a focus on its relevance to drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on related compounds and established chemical principles to provide a thorough understanding.
Chemical Properties and Structure
8-Fluoro-2-tetralone is characterized by a tetralone core with a fluorine atom substituted at the 8th position of the aromatic ring. This substitution significantly influences the electron distribution and reactivity of the molecule.
Structure
The chemical structure of 8-Fluoro-2-tetralone is depicted below:
Figure 1: Chemical Structure of 8-Fluoro-2-tetralone
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IUPAC Name: 8-fluoro-3,4-dihydronaphthalen-2(1H)-one
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CAS Number: 127169-82-8
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Molecular Formula: C₁₀H₉FO
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Canonical SMILES: C1CC2=C(C(=CC=C2)F)C=C1=O
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InChI: InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
Physicochemical Properties
A summary of the key physicochemical properties of 8-Fluoro-2-tetralone is presented in the table below. These values are compiled from available data and predictive models.
| Property | Value |
| Molecular Weight | 164.18 g/mol |
| Boiling Point | 273.2 °C at 760 mmHg |
| Density | 1.20 g/cm³ |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Purification
Proposed Synthetic Pathway
A likely synthetic approach involves the cyclization of a substituted phenylpropionic acid derivative. The proposed two-step synthesis starts from 2-fluorophenylacetic acid.
Caption: Proposed synthetic workflow for 8-Fluoro-2-tetralone.
Experimental Protocol (Inferred)
Step 1: Synthesis of 3-(2-Fluorophenyl)propionic acid
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Acid Chloride Formation: To a solution of 2-fluorophenylacetic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-fluorophenylacetyl chloride.
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Friedel-Crafts Alkylation: Dissolve the crude 2-fluorophenylacetyl chloride in a suitable solvent (e.g., dichloroethane). Cool the solution to 0 °C and add aluminum chloride (AlCl₃) portion-wise. Bubble ethylene gas through the reaction mixture for several hours while maintaining the temperature below 10 °C. Quench the reaction with ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 3-(2-fluorophenyl)propionic acid.
Step 2: Synthesis of 8-Fluoro-2-tetralone (Intramolecular Friedel-Crafts Acylation)
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Cyclization: Add 3-(2-fluorophenyl)propionic acid to an excess of polyphosphoric acid (PPA). Heat the mixture with stirring at a temperature between 80-100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: After completion, pour the reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-Fluoro-2-tetralone.
Analytical Characterization (Predicted)
The structure of the synthesized 8-Fluoro-2-tetralone would be confirmed using standard analytical techniques. The expected spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | Aromatic protons: 7.0-7.8CH₂ (alpha to C=O): ~2.6-3.0CH₂ (beta to C=O): ~2.2-2.5 | Aromatic region will show complex splitting patterns due to fluorine coupling. Aliphatic protons will appear as multiplets. |
| ¹³C NMR | Carbonyl (C=O): ~195-205Aromatic C-F: ~155-165 (doublet, ¹JC-F)Other aromatic carbons: 115-145Aliphatic carbons: 20-40 | The carbon attached to fluorine will show a large one-bond coupling constant. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1680 - 1700 (strong) |
| C-F (Aromatic) | 1100 - 1250 (strong) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2960 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of CO (m/z = 136) and subsequent rearrangements characteristic of tetralone structures.
Potential Biological Activity and Signaling Pathways
Tetralone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and effects on the central nervous system.[4][5][6] The introduction of a fluorine atom can further modulate these activities.
Prospective Applications in Drug Development
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Anticancer Agents: Many tetralone derivatives have shown cytotoxic activity against various cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.
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Antibacterial Agents: The tetralone scaffold has been incorporated into novel antibacterial agents.[6] These compounds may act by disrupting the bacterial cell membrane or inhibiting essential enzymes.
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CNS-active Agents: The tetralone structure is a key component of some drugs targeting the central nervous system.[5]
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar compounds, 8-Fluoro-2-tetralone could potentially interact with various signaling pathways. A hypothetical pathway illustrating its potential as an anticancer agent is depicted below.
Caption: Hypothetical signaling pathway for anticancer activity.
This diagram illustrates a potential mechanism where 8-Fluoro-2-tetralone could inhibit a receptor tyrosine kinase (RTK), leading to the downregulation of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. Concurrently, it might activate caspase cascades to induce apoptosis.
Conclusion
8-Fluoro-2-tetralone represents a molecule of significant interest for medicinal chemistry and drug development. Its fluorinated tetralone scaffold suggests potential for a range of biological activities. While detailed experimental data remains scarce, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, and predicted analytical characteristics. Further investigation into the synthesis and biological evaluation of 8-Fluoro-2-tetralone is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
